molecular formula C12H18N2O B8800604 3-(2-Aminoethyl)-N-benzyloxetan-3-amine

3-(2-Aminoethyl)-N-benzyloxetan-3-amine

Cat. No.: B8800604
M. Wt: 206.28 g/mol
InChI Key: AMIDZLNREBJGJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Aminoethyl)-N-benzyloxetan-3-amine (CAS: 1021392-83-5) is an oxetane-based amine derivative featuring a benzyl group and a 2-aminoethyl substituent. This compound, also referred to as 3-(aminomethyl)-N-benzyloxetan-3-amine, has a molecular weight of 192.26 g/mol and is primarily utilized as a laboratory chemical for research and development purposes .

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

3-(2-aminoethyl)-N-benzyloxetan-3-amine

InChI

InChI=1S/C12H18N2O/c13-7-6-12(9-15-10-12)14-8-11-4-2-1-3-5-11/h1-5,14H,6-10,13H2

InChI Key

AMIDZLNREBJGJL-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CCN)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs in Oxetane Derivatives

The oxetane scaffold is a versatile platform in medicinal and synthetic chemistry. Key structural analogs include:

Table 1: Structural Analogs of 3-(2-Aminoethyl)-N-benzyloxetan-3-amine

Compound Name Substituents CAS Number Molecular Weight (g/mol) Key Differences Reference
3-(Aminomethyl)-N-benzyloxetan-3-amine Benzyl, 2-aminoethyl 1021392-83-5 192.26 Target compound
N-(2-Aminoethyl)-N-methyloxetan-3-amine Methyl, 2-aminoethyl 1554560-03-0 Not reported Methyl vs. benzyl substituent
3-(Bromomethyl)-3-methyloxetane Bromomethyl, methyl 78385-26-9 165.03 Halogenated; lacks amine groups
  • However, the methyl analog (CAS: 1554560-03-0) may exhibit reduced steric hindrance, favoring reactions requiring nucleophilic amines .

Heterocyclic Amines with Aminoethyl Moieties

Compounds featuring the 2-aminoethyl group attached to aromatic or heterocyclic systems include:

Table 2: Aminoethyl-Containing Heterocycles

Compound Name Core Structure CAS Number Applications/Notes Reference
Serotonin (5-Hydroxytryptamine) Indole 50-67-9 Neurotransmitter; regulates mood/sleep
6-Benzyloxytryptamine Indole Not reported Research chemical; synthetic intermediate
5-Bromotryptamine hydrochloride Indole Not reported Potential bioactive analog
  • Structural Contrast : Unlike serotonin, which has a hydroxyl group on the indole ring, the target compound’s oxetane ring lacks aromaticity, reducing π-π stacking interactions. This difference may limit its utility in neurological applications but could enhance stability under acidic conditions .

N-Benzylamine Derivatives

N-Benzyl-substituted amines are common in drug discovery due to their balanced hydrophobicity and synthetic accessibility:

Table 3: N-Benzylamine Derivatives

Compound Name Core Structure CAS Number Key Features Reference
N-Benzylbut-3-en-1-amine Butenyl chain 17150-62-8 Olefinic backbone; used in catalysis
(E)-N-Methyl-4-(3-aminophenyl)-3-buten-1-amine Phenyl-olefin Not reported Palladium-catalyzed synthesis route
  • Synthesis Methods: The target compound’s synthesis likely differs from palladium-catalyzed routes used for phenyl-olefin amines (e.g., ).

Functional and Application Comparisons

  • Biological Activity: While cyclam derivatives with aminophenyl or pyridine groups exhibit anti-HIV-1 activity (), the target compound’s biological profile remains uncharacterized in the provided evidence.
  • Laboratory Use : The compound is classified as a research chemical (), contrasting with tryptamine derivatives, which are often bioactive or used in neuroscience .

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